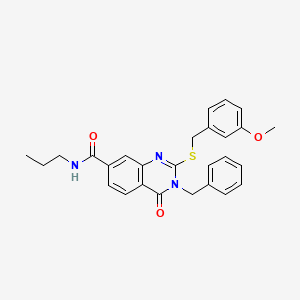

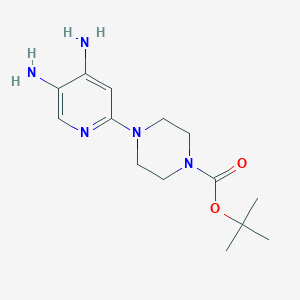

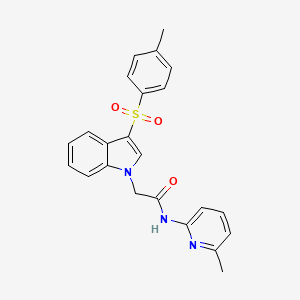

3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a compound that has been synthesized and studied for its physicochemical properties . It has been examined for its radioactivity .

Synthesis Analysis

The compound was synthesized and proved by physicochemical analyses (HRMS, 1H and 13C NMR) . The target compound was examined for its radioactivity and the results showed that benzo[g]quinazoline was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .Molecular Structure Analysis

The molecular structure of the compound was confirmed by HRMS, 1H and 13C NMR .Chemical Reactions Analysis

The compound was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using HRMS, 1H and 13C NMR .Scientific Research Applications

Radioiodination and Biodistribution Studies

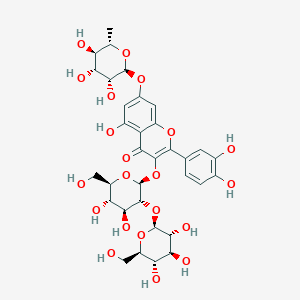

One direct application of related compounds involves radioiodination and biodistribution studies. For example, a derivative of the benzo[g]quinazolinone class was synthesized and labeled with radioactive iodine. The study optimized labeling conditions to achieve a radiochemical yield of 91.2 ± 1.22%. In vitro stability was confirmed for up to 24 hours, and biodistribution studies in tumor-bearing mice showed significant uptake in the thyroid and tumor cells, indicating potential for developing potent radiopharmaceuticals targeting tumor cells (Al-Salahi et al., 2018).

Synthesis and Characterization of Quinazoline Derivatives

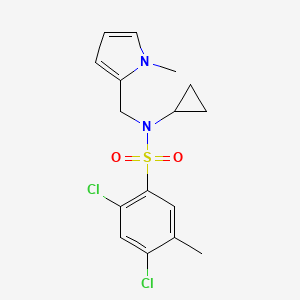

Another application is seen in the synthesis and characterization of quinazoline derivatives for pharmacological studies. N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized and evaluated for diuretic, antihypertensive, and anti-diabetic activities in rats. Some compounds exhibited significant activity, comparing favorably with standard drugs, highlighting the therapeutic potential of quinazoline derivatives (Rahman et al., 2014).

Mechanism of Action

Target of Action

The primary targets of HMS3522G17 are currently unknown. The compound belongs to the benzoquinazolines class , which has been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .

Biochemical Pathways

Given the broad range of pharmacological activities associated with benzoquinazolines , it’s plausible that multiple pathways could be affected

Pharmacokinetics

The compound’s logP and logD values are 4.3188 , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution.

Result of Action

Given the wide range of pharmacological activities associated with benzoquinazolines , it’s likely that the compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

3-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-3-14-28-25(31)21-12-13-23-24(16-21)29-27(34-18-20-10-7-11-22(15-20)33-2)30(26(23)32)17-19-8-5-4-6-9-19/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYFPTMUGUMSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)

![7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2442753.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/no-structure.png)

![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B2442766.png)

![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)